Eudistomin E

Description

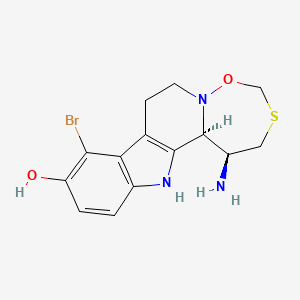

Structure

2D Structure

3D Structure

Properties

CAS No. |

88704-51-2 |

|---|---|

Molecular Formula |

C14H16BrN3O2S |

Molecular Weight |

370.27 g/mol |

IUPAC Name |

(2S,3S)-3-amino-13-bromo-7-oxa-5-thia-8,18-diazatetracyclo[9.7.0.02,8.012,17]octadeca-1(11),12(17),13,15-tetraen-14-ol |

InChI |

InChI=1S/C14H16BrN3O2S/c15-12-10(19)2-1-9-11(12)7-3-4-18-14(13(7)17-9)8(16)5-21-6-20-18/h1-2,8,14,17,19H,3-6,16H2/t8-,14+/m1/s1 |

InChI Key |

CWYSYORNQMPRTH-CLAHSXSESA-N |

SMILES |

C1CN2C(C(CSCO2)N)C3=C1C4=C(N3)C=CC(=C4Br)O |

Isomeric SMILES |

C1CN2[C@@H]([C@@H](CSCO2)N)C3=C1C4=C(N3)C=CC(=C4Br)O |

Canonical SMILES |

C1CN2C(C(CSCO2)N)C3=C1C4=C(N3)C=CC(=C4Br)O |

Synonyms |

eudistomin E |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of Eudistomin E

Identification of Eudistomin E in Marine Tunicates (Ascidians)

This compound is primarily found in marine tunicates, also known as ascidians or sea squirts. nih.govmdpi.com These are filter-feeding marine invertebrates that are known to produce a wide array of bioactive secondary metabolites. nih.govmdpi.com

Specific Tunicate Species Associated with this compound Production

The primary source of this compound is the marine tunicate Eudistoma olivaceum. mdpi.comontosight.ai Several other eudistomins, which are structurally related β-carboline alkaloids, have also been isolated from various species of the Eudistoma genus, as well as other tunicates like Ritterella sigillinoides and Lissoclinum fragile. nih.govwikipedia.org For instance, Eudistomins Y1-Y7 have been identified in a Korean species of Eudistoma. nih.govresearchgate.net Another species, Eudistoma viride, found off the coast of India, has been shown to produce Eudistomin H. iiarjournals.org

Isolation Methodologies from Natural Sources

The isolation of this compound and related compounds from their natural tunicate sources typically involves a multi-step extraction and purification process. The general procedure begins with the collection and extraction of the tunicate specimens.

The collected organisms are often initially treated with a solvent like methanol (B129727) to create a crude extract. iiarjournals.org This extract then undergoes various chromatographic techniques to separate the complex mixture of compounds. A common approach involves partitioning the crude extract between different solvents to fractionate the components based on their polarity. Further purification is achieved through methods such as flash chromatography and high-performance liquid chromatography (HPLC). For example, in the isolation of Eudistomin H from Eudistoma viride, the crude methanolic extract was subjected to chromatography, resulting in the separation of multiple fractions, one of which contained the purified compound. iiarjournals.org The final identification and structural elucidation of the isolated compounds are confirmed using spectroscopic methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. iiarjournals.org

Proposed Biosynthetic Pathways of this compound

The biosynthesis of this compound is believed to follow a pathway common to many indole (B1671886) alkaloids, involving amino acid precursors and a series of enzymatic reactions.

Role of Tryptophan and Other Amino Acid Precursors

The core structure of this compound is a β-carboline, which is biosynthetically derived from the amino acid L-tryptophan. mdpi.comnih.gov Tryptophan provides the indole ring and the adjacent carbon atoms that form the pyridine (B92270) ring of the β-carboline skeleton. mdpi.comwikipedia.org The biosynthesis of tryptophan itself originates from the shikimate pathway. nih.gov

The formation of the tetracyclic ring system found in some eudistomins, including the oxathiazepine ring, involves the incorporation of another amino acid, cysteine. researchgate.netcdnsciencepub.com A proposed synthetic strategy for eudistomins with this ring system involves the reaction of a tryptamine (B22526) derivative with a protected cysteinal derivative. cdnsciencepub.com

Enzymatic Steps and Intermediates in this compound Biosynthesis

The biosynthesis of the β-carboline core of this compound is thought to proceed through a Pictet-Spengler reaction. clockss.orgrsc.org This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization. In the biosynthesis of eudistomins, the tryptamine precursor is likely N-hydroxytryptamine. cdnsciencepub.comclockss.org

The general enzymatic steps are proposed as follows:

Formation of a Tryptamine Derivative: Tryptophan undergoes decarboxylation, potentially catalyzed by an aromatic amino acid decarboxylase, to form tryptamine. nih.gov Further modifications, such as hydroxylation, may occur.

Condensation and Cyclization: The tryptamine derivative reacts with a suitable carbonyl compound in a Pictet-Spengler reaction to form the tetrahydro-β-carboline skeleton. clockss.orgrsc.org

Formation of the Oxathiazepine Ring: For eudistomins containing the seven-membered oxathiazepine ring, it is proposed that a cysteine-derived unit is incorporated. This likely involves the formation of a bond between the nitrogen of the tetrahydro-β-carboline and the sulfur of the cysteine derivative. researchgate.netcdnsciencepub.com

Halogenation in this compound Biosynthesis

A key feature of many eudistomins, including this compound, is the presence of a halogen atom, typically bromine. iiarjournals.orgresearchgate.net The introduction of this halogen is an enzymatic process. Flavin-dependent halogenases (FDHs) are a major class of enzymes responsible for the halogenation of aromatic compounds in nature. nih.govillinois.edu These enzymes catalyze the site-selective halogenation of substrates like tryptophan. illinois.edu

The proposed mechanism for halogenation involves the oxidation of a halide ion (e.g., Br⁻) by the enzyme to create a reactive halogenating species. frontiersin.orgnih.gov This species then electrophilically attacks the electron-rich indole ring of the tryptophan or a downstream intermediate at a specific position, leading to the brominated β-carboline structure of this compound. frontiersin.org The regioselectivity of the halogenation is controlled by the enzyme's active site. illinois.edu

Chemical Synthesis and Analogues of Eudistomin E

Strategies for the Total Synthesis of Eudistomin E

The development of synthetic routes towards eudistomins, including this compound, involves careful consideration of retrosynthetic analysis, efficient bond formations, and the introduction of specific functional groups.

Key Challenges in Synthetic Route Design

Synthesizing molecules like this compound presents several inherent challenges:

Structural Complexity: Eudistomins often possess polycyclic frameworks, requiring efficient methods for ring construction and annulation. The precise arrangement of atoms and functional groups within these rings demands regioselective and stereoselective transformations.

Functional Group Compatibility: The presence of various functional groups, such as amines, amides, hydroxyls, and in some cases, halogens (like bromine), requires protecting group strategies and careful selection of reaction conditions to avoid unwanted side reactions or degradation.

Assembly of Key Fragments: Many synthetic strategies rely on the convergent assembly of smaller, functionalized building blocks. The efficient coupling of these fragments, often through C-C or C-N bond-forming reactions, is critical.

Stereochemical Control: For chiral eudistomins, controlling the stereochemistry at multiple stereocenters is paramount. This often involves the use of chiral auxiliaries, asymmetric catalysis, or stereoselective reactions.

Late-Stage Functionalization: Introducing specific substituents, such as the characteristic aryl or acyl groups at the C-1 position of the β-carboline core found in many eudistomins, can be challenging and often requires robust coupling or functionalization methods.

Pioneering Approaches and Subsequent Advancements

Early synthetic efforts towards eudistomins often focused on establishing key structural motifs. For instance, the synthesis of Eudistomin U, a related β-carboline, has been achieved through various strategies, showcasing advancements in the field. Pioneering approaches have included methods that build the core β-carboline skeleton first, followed by functionalization, or convergent strategies that assemble pre-functionalized fragments.

For example, the synthesis of Eudistomin U has been reported using a sequence involving a Bischler-Napieralski cyclization followed by a Suzuki cross-coupling reaction nih.govunilag.edu.ng. Other approaches have utilized metal-free cross-dehydrogenative coupling for the synthesis of indolyltetrahydro-β-carbolines, including Eudistomin U rsc.org. The development of one-pot processes and tandem reactions has also streamlined the synthesis of various eudistomins, improving efficiency and reducing the number of steps researchgate.netmdpi.com.

Foundational Synthetic Methodologies Applied to this compound and Related Structures

Several foundational organic reactions have proven invaluable in the synthesis of eudistomins and their analogues, enabling the construction of their characteristic heterocyclic frameworks.

Pictet-Spengler Cyclizations and Variants (e.g., Acid-Catalyzed, Intramolecular)

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydro-β-carbolines, a common structural motif in eudistomins mdpi.comresearchgate.net. This reaction typically involves the acid-catalyzed condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form the tetrahydro-β-carboline ring system researchgate.netnih.gov.

Acid-Catalyzed Pictet-Spengler: This classical approach utilizes acidic conditions, such as trifluoroacetic acid (TFA) or Lewis acids like BF3·Et2O, to facilitate the cyclization. For instance, the synthesis of Eudistomins Y1–Y7 has employed acid-catalyzed Pictet-Spengler reactions with substituted tryptamines and phenylglyoxals nih.govmdpi.com.

Intramolecular Pictet-Spengler: Intramolecular variants of the Pictet-Spengler reaction have also been developed for the stereoselective synthesis of eudistomin derivatives, such as (-)-debromoeudistomin L and (-)-O-methyldebromothis compound acs.org. These methods often involve tethering the carbonyl component to the tryptamine precursor to promote cyclization.

Table 1: Pictet-Spengler Reaction in Eudistomin Synthesis

| Eudistomin Analogue | Key Reactants | Reaction Conditions | Key Product / Intermediate | Yield (Approx.) | Citation |

| Eudistomins Y1–Y7 | Substituted tryptamines, phenylglyoxals | Acid-catalyzed (e.g., Acetic Acid) | Tetrahydro-β-carbolines | 62–68% | nih.govmdpi.com |

| Eudistomin U | Tryptamine derivative, aldehyde | Acid-catalyzed (e.g., TFA, BF3·Et2O) | Tetrahydro-β-carboline | Varies | researchgate.net |

| (-)-O-methyldebromothis compound | N-alkoxytryptamines, carbonyl compound | Intramolecular Pictet-Spengler conditions | Chiral β-carboline | Varies | acs.org |

Bischler-Napieralski Cyclization Approaches

The Bischler-Napieralski reaction is a vital method for constructing the 3,4-dihydroisoquinoline (B110456) core, which can then be aromatized or further modified to yield β-carbolines, the central scaffold of many eudistomins nih.govbeilstein-journals.orgorganic-chemistry.orgwikipedia.org. This reaction typically involves the intramolecular cyclodehydration of β-arylethylamides using dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Dihydro-β-carboline Synthesis: In the synthesis of eudistomins, the Bischler-Napieralski reaction is often employed to form a dihydro-β-carboline intermediate. For example, tryptamine derivatives are cyclized to form these intermediates, which can then be converted to the desired β-carboline alkaloids researchgate.netbeilstein-journals.org. The reaction of tryptamine with 2,2-dibromo-1-phenylethanone (B86434) under oxidative amidation-Bischler-Napieralski conditions has been used to synthesize dihydro-β-carboline derivatives, with subsequent attempts to convert them to eudistomin alkaloids beilstein-journals.orgresearchgate.net.

Lactam Formation and Oxidation: In some routes, a lactam is formed via Bischler-Napieralski cyclization, which is then oxidized to the unsaturated pyridone, a precursor to the β-carboline system nih.gov.

Table 2: Bischler-Napieralski Reaction in Eudistomin Synthesis

| Eudistomin Analogue | Key Reactants | Reaction Conditions | Key Intermediate / Product | Yield (Approx.) | Citation |

| Dihydro-β-carbolines | Tryptamine, 2,2-dibromo-1-phenylethanone | Oxidative amidation–Bischler–Napieralski | Dihydro-β-carbolines | Moderate-Good | beilstein-journals.orgresearchgate.net |

| Eudistomin U | Amide precursor | Bischler-Napieralski cyclization (e.g., POCl3) | Lactam (3) | Varies | nih.gov |

Cross-Coupling Reactions (e.g., Suzuki) in Fragment Assembly

Cross-coupling reactions, particularly palladium-catalyzed methods like the Suzuki-Miyaura coupling, are indispensable for constructing C-C bonds and assembling complex molecular architectures by joining pre-functionalized fragments nih.govunilag.edu.ngsigmaaldrich.com.

Suzuki Coupling for Aryl Introduction: The Suzuki coupling has been effectively used to introduce aryl substituents at the C-1 position of the β-carboline core. In the synthesis of Eudistomin U, a Suzuki cross-coupling reaction between an aryl triflate intermediate and an organoboron compound was employed to form the key aryl-aryl C-C bond nih.gov. This strategy allows for the late-stage introduction of diverse aryl groups, facilitating analogue synthesis.

Convergent Strategies: Cross-coupling reactions enable convergent synthetic strategies, where complex molecular fragments are synthesized separately and then joined together efficiently. This approach has been utilized in the synthesis of Eudistomins D and U, starting from benzene (B151609) and pyridine (B92270) building blocks unilag.edu.ng.

Table 3: Cross-Coupling Reactions in Eudistomin Synthesis

| Eudistomin Analogue | Fragments Coupled | Reaction Type | Key Conditions | Yield (Approx.) | Citation |

| Eudistomin U | Aryl triflate, Indole (B1671886) boronic acid derivative | Suzuki Cross-Coupling | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Toluene/Ethanol) | 73% | nih.gov |

| Eudistomins D, U | Benzene and pyridine building blocks | Metalation, Cross-coupling | Various metal catalysts | 85% (Eud. D), 38% (Eud. U) | unilag.edu.ng |

Compound List:

Eudistomin C

Eudistomin D

this compound

Eudistomin F

Eudistomin G

Eudistomin H

Eudistomin I

Eudistomin J

Eudistomin K

Eudistomin L

Eudistomin M

Eudistomin N

Eudistomin O

Eudistomin P

Eudistomin Q

Eudistomin R

Eudistomin S

Eudistomin T

Eudistomin U

Eudistomin Y

Eudistomin Y1

Eudistomin Y2

Eudistomin Y3

Eudistomin Y4

Eudistomin Y5

Eudistomin Y6

Eudistomin Y7

(-)-debromoeudistomin L

(-)-O-methyldebromothis compound

Isoeudistomin U

19-bromoisoeudistomin U

Eudistomins Y1–Y7

Norharmane

Harmane

Fascaplysin

Xestomanzamine A

Harmine

Harmaline

Tetrahydroharmine

Tryptoline

Pinoline

Eudistomidins E

Eudistomidins F

Synthesis of this compound Analogues and Derivatives

The structural diversity and biological relevance of the eudistomin family have driven extensive efforts in synthesizing analogues and derivatives to explore structure-activity relationships (SAR) and to potentially enhance their therapeutic properties.

The design of eudistomin analogues is often guided by the goal of improving biological efficacy, such as enhanced anticancer or antimicrobial activity, or by the need to probe specific structural features responsible for their bioactivity nih.gov. For instance, modifications to the pyridine ring in benzothiazolyl-pyridyl oximes have been explored to influence antifungal activity acs.org. Studies have also focused on understanding the impact of stereochemistry at specific centers and making small alterations to essential structural moieties to influence antiviral activity ru.nl. The synthesis of derivatives provides a pathway for more comprehensive evaluation of cytotoxicity and for laying the foundation for drug discovery nih.gov.

Controlling stereochemistry is paramount in the synthesis of eudistomins, given the presence of multiple chiral centers. The modified Pictet-Spengler reaction, a key step in constructing the eudistomin skeleton, has shown interesting diastereoselectivity cdnsciencepub.comresearchgate.netresearchgate.netcdnsciencepub.com. Furthermore, the synthesis of eudistomins and their analogues in enantiomerically pure form is a significant objective psu.edu. Advanced techniques such as photocatalytic enantioselective Minisci reactions, employing chiral phosphoric acid catalysts, have been developed for the concise asymmetric total synthesis of eudistomins and related marine alkaloids rsc.org. The intramolecular Pictet-Spengler reaction of N-alkoxytryptamines has been specifically investigated for the stereoselective synthesis of this compound derivatives and their stereoisomers acs.org. The challenging seven-membered oxathiazepine ring system, with its inherent chiral centers, necessitates stereoselective approaches for its construction thieme-connect.com.

Compound List

Eudistomin C

this compound

Eudistomin F

Eudistomin G

Eudistomin H

Eudistomin I

Eudistomin K

Eudistomin L

Eudistomin N

Eudistomin P

Eudistomin R

Eudistomin S

Eudistomin T

Eudistomin U

Eudistomin X

Eudistomin Y1

Eudistomin Y2

Eudistomin Y3

Eudistomin Y4

Eudistomin Y5

Eudistomin Y6

Eudistomin Y7

Eudistomidin B

Eudistomidin E

Eudistomidin F

Eudistomidin I

Isoeudistomin U

1,2,3,4-Tetrahydroeudistomin U

Preparation of Brominated and Non-Brominated Analogues

Marine natural products, including many eudistomins, frequently incorporate bromine atoms, a characteristic often reflecting their origin from marine organisms mdpi.comresearchgate.net. Synthetic efforts have successfully identified and prepared analogues that differ in their halogenation status. For instance, Eudistomin-H, a naturally occurring brominated alkaloid, and its non-brominated counterpart, Eudistomin-I, have been isolated and characterized from the ascidian Eudistoma viride japsonline.comresearchgate.net.

Synthetic routes can accommodate the preparation of these variations by carefully selecting starting materials. The synthesis of tetracyclic eudistomins such as Eudistomin C, E, K, and L, which feature a unique 1,3,7-oxathiazepine ring, often utilizes precursors like 5-bromo-N'-hydroxytryptamine cdnsciencepub.comcdnsciencepub.com. This highlights how the incorporation of a bromine atom in a key intermediate directly leads to brominated final products. Conversely, the potential exists to prepare analogous (non-brominated) N'-hydroxytryptamines, thereby enabling the synthesis of non-brominated eudistomin structures cdnsciencepub.com. Research has indicated that the number of bromine atoms in the aromatic rings of certain eudistomin analogues can influence their biological effects, such as antibiotic activity researchgate.net.

Table 1: Selected Eudistomin Analogues and Their Halogenation Status

| Eudistomin Analogue | Bromination Status | Key Structural Feature/Modification | Primary Synthetic Precursor/Method Mentioned |

| This compound | Brominated (implied) | Tetracyclic system with 1,3,7-oxathiazepine ring | 5-bromo-N'-hydroxytryptamine cdnsciencepub.comcdnsciencepub.com |

| Eudistomin C | Brominated (implied) | Tetracyclic system with 1,3,7-oxathiazepine ring | 5-bromo-N'-hydroxytryptamine cdnsciencepub.comnih.gov |

| Eudistomin K | Brominated (implied) | Tetracyclic system with 1,3,7-oxathiazepine ring | 5-bromo-N'-hydroxytryptamine cdnsciencepub.comnih.gov |

| Eudistomin L | Brominated (implied) | Tetracyclic system with 1,3,7-oxathiazepine ring | 5-bromo-N'-hydroxytryptamine cdnsciencepub.comnih.gov |

| Eudistomin H | Brominated | Pyridoindole core with bromine substituent and pyrrolyl side chain | Not specified for synthesis, but identified from E. viride japsonline.comresearchgate.net |

| Eudistomin I | Non-brominated | Similar to Eudistomin H, lacking bromine | Not specified for synthesis, but identified from E. viride japsonline.comresearchgate.net |

| Eudistomin Y1-Y7 | Brominated | β-carboline marine metabolites with benzoyl moiety at C1 | Bromo-substituted tryptamines and phenylglyoxals mdpi.comresearchgate.net |

Functional Group Interconversions and Derivatization

Functional group interconversions are critical techniques in organic synthesis, allowing for the precise modification of molecular structures to achieve desired properties or explore structure-activity relationships (SAR) vanderbilt.edusolubilityofthings.com. In the study of eudistomins, derivatization strategies have been employed to understand how structural changes impact biological activity and to develop novel analogues researchgate.netontosight.ai.

One approach involves synthesizing modified derivatives to probe SAR. For example, hydroxyl-methylated phenyl derivatives of Eudistomins Y1-Y7 have been prepared, and these modifications resulted in higher inhibitory activities compared to the parent natural products mdpi.comresearchgate.net. Furthermore, efforts have been made to create fluorescent derivatives of Eudistomin Y compounds by enhancing the electron-donor effect at the N-9 position through N-alkylation, thereby introducing fluorescent properties researchgate.net.

Complex ring systems, such as the 1,3,7-oxathiazepine ring found in Eudistomins C, E, K, and L, are constructed through sophisticated synthetic steps. The synthesis of Eudistomin L, for instance, involves a convergent strategy where ring C is assembled via a modified Pictet-Spengler reaction, and the unique ring D is formed through an intramolecular sila-Pummerer reaction cdnsciencepub.com. These complex cyclization reactions offer opportunities for introducing variations and functional group interconversions at various stages of the synthesis. General functional group transformations, such as converting hydroxyl groups to halides, or modifying halides to other functional groups like nitriles or amines, are foundational techniques applicable to derivatizing the eudistomin scaffold vanderbilt.edu.

Compound List:

Eudistomin C

Eudistomin D

this compound

Eudistomin F

Eudistomin G

Eudistomin H

Eudistomin I

Eudistomin J

Eudistomin K

Eudistomin L

Eudistomin M

Eudistomin N

Eudistomin O

Eudistomin P

Eudistomin Q

Eudistomin S

Eudistomin T

Eudistomin U

Eudistomin Y1-Y7

Eudistomin Y13

Eudistalbin A

Eudistomidin E

Eudistomidin F

Biological Activities and Preclinical Pharmacological Insights of Eudistomin E

Antiviral Efficacy of Eudistomin E

This compound has demonstrated notable antiviral properties, particularly against both DNA and RNA viruses. This broad-spectrum activity has positioned it as a compound of interest for further virological research.

Initial screenings of this compound revealed its inhibitory effects against a variety of viruses. Notably, it has shown activity against Herpes Simplex Virus-1 (HSV-1), a DNA virus. rjptonline.orgresearchgate.net Its efficacy extends to several RNA viruses as well. Eudistomins, as a class of compounds, have been reported to be active against both DNA and RNA viruses. epo.org The β-carboline scaffold, which is the core structure of this compound, is known to exhibit antiviral activity against a wide range of viruses including poliovirus. researchgate.net

Table 1: Antiviral Activity Spectrum of this compound and Related β-Carbolines

| Virus Type | Specific Virus | Activity Noted |

|---|---|---|

| DNA Virus | Herpes Simplex Virus-1 (HSV-1) | Yes |

| RNA Virus | Poliovirus | Yes (for β-carbolines) |

| RNA Virus | Dengue Virus (DENV) | Yes (for β-carbolines) |

| RNA Virus | Influenza A Virus | Yes (for β-carbolines) |

| RNA Virus | Human Immunodeficiency Virus (HIV) | Yes (for β-carbolines) |

The precise mechanisms by which this compound inhibits viral replication are a subject of ongoing investigation. However, studies on related β-carboline compounds and other antiviral agents offer insights into potential pathways. It is understood that for a virus to replicate, it must co-opt the host cell's machinery. frontiersin.org Antiviral compounds can interfere with various stages of the viral life cycle, including entry into the host cell, replication of the viral genome, synthesis of viral proteins, and the assembly and release of new virus particles. nih.govatsu.edu For some viruses, inhibition of specific viral enzymes, such as RNA-dependent RNA polymerase, is a key mechanism of action for antiviral drugs. nih.gov Other strategies involve disrupting the host cell's protein synthesis, which viruses rely on for their own replication. frontiersin.org For instance, some antiviral agents work by inhibiting the translation of viral proteins. researchgate.net Given the broad-spectrum activity of β-carbolines, it is plausible that this compound may act on one or more of these fundamental processes in viral replication.

Anticancer and Cytotoxic Actions of this compound

In addition to its antiviral properties, this compound has demonstrated significant cytotoxic activity against various cancer cell lines, highlighting its potential as a lead compound in oncology research.

This compound has shown potent cytotoxic effects in vitro. One of the earliest and most notable findings was its activity against KB human buccal carcinoma cells, with a reported ED50 (effective dose for 50% inhibition) of less than 5.0 ng/mL. iiarjournals.orgiiarjournals.org This high potency underscores its potential as a cytotoxic agent. The broader class of eudistomins has been recognized for its cytotoxic properties, with various analogues exhibiting activity against a range of human tumor cell lines. iiarjournals.org For example, other eudistomins have shown cytotoxicity against murine leukemia cells (P-388), human T-lymphoblast cells, and various human colon adenocarcinoma and lung cancer cell lines. rjptonline.orgtandfonline.com

Table 2: In Vitro Cytotoxicity of this compound and Related Compounds

| Cell Line | Cancer Type | Compound | Cytotoxic Activity (IC50/ED50) |

|---|---|---|---|

| KB | Human Buccal Carcinoma | This compound | < 5.0 ng/mL |

| P-388 | Murine Leukemia | Eudistomin U | 38% inhibition at 10 µM |

| C19 | Leukemia | Eudistomin U | 15.6 µg/mL |

| MDA-MB-231 | Breast Carcinoma | Eudistomin T | 10-20 µM |

| HT-29 | Colon Cancer | Eudistomin T | 15-63 µM |

| A-549 | Lung Cancer | Eudistomin T | 15-63 µM |

| HeLa | Cervical Carcinoma | Eudistomin H | 0.49 µg/mL |

The mechanisms underlying the cytotoxic effects of this compound are thought to involve the induction of apoptosis and cell cycle arrest, common pathways for many anticancer agents. mdpi.com Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells and is often triggered by chemotherapeutic agents. nih.gov This process involves distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. iiarjournals.org Studies on related compounds, such as Eudistomin H, have shown the induction of apoptosis in HeLa cells, characterized by these morphological changes and confirmed by DNA fragmentation. iiarjournals.org

Cell cycle arrest is another key mechanism by which anticancer drugs inhibit tumor growth. nih.gov By halting the cell cycle at specific phases (e.g., G0/G1, S, or G2/M), these agents can prevent cancer cells from proliferating. mdpi.com Research on a fraction containing Eudistomin H demonstrated a marked arrest of HeLa cells in the G2/M phase, along with an increase in the sub-G0/G1 population, which is indicative of apoptosis. iiarjournals.org The ability of some anticancer compounds to intercalate with DNA can lead to cell cycle arrest, particularly in the G2/M phase. iiarjournals.org While the specific actions of this compound on the cell cycle are not fully elucidated, the behavior of similar compounds suggests this is a likely mechanism of its cytotoxic activity.

The promising in vitro cytotoxicity of the eudistomin class of compounds has led to their evaluation in in vivo preclinical models. For instance, Eudistomin C has been shown to inhibit the in vivo tumor growth of murine leukemia P388 allografts when administered intraperitoneally. researchgate.netmdpi.com Similarly, a study on another eudistomin derivative in mouse models demonstrated a significant reduction in tumor growth. These findings in animal models provide crucial preclinical evidence for the potential antitumor efficacy of eudistomins, although specific in vivo studies focusing solely on this compound are less documented in the available literature. The positive results from related compounds, however, support the rationale for further in vivo investigation of this compound.

Antimicrobial and Antibacterial Effects of this compound

The eudistomin family of natural products is noted for its antimicrobial properties. nih.gov While some eudistomins are reported to possess general antibacterial and antifungal activity, the specific spectrum and potency can vary significantly between different analogs. google.com

Although detailed antibacterial studies specifically on this compound are not extensively documented, research on its close relatives provides significant insights into the potential activity of this class of compounds. Notably, many eudistomins display potent activity against Gram-positive bacteria. nih.gov

Eudistomin U, for example, shows strong antibacterial action against Gram-positive bacteria, including Streptococcus pyogenes, Staphylococcus aureus, and Mycobacterium smegmatis. nih.govnih.gov The mechanism for this activity is thought to involve damage to the bacterial cell membrane and the disruption of DNA gyrase function, which ultimately leads to cell death. wikipedia.orgnih.gov Further studies on derivatives of Eudistomin U have shown that specific substitutions can yield compounds with antibacterial potency greater than some commercial antibiotics. nih.gov

Other members of this family, such as Eudistomins Y1-Y7, have demonstrated activity against the Gram-positive bacteria Staphylococcus epidermidis and Bacillus subtilis. researchgate.net Eudistomin X is also active against S. aureus and B. subtilis. mdpi.com Research on Eudistomin H and Eudistomin I confirmed a wide spectrum of activity against various pathogenic bacteria. japsonline.comjapsonline.com The indole-substituted Eudistomin U and Isoeudistomin U have also been reported to have antibacterial properties. researchgate.net

Some studies have also investigated the activity against Mycobacterium tuberculosis. While some synthetic β-carboline derivatives have shown promise, with MIC values as low as 12.5 μg/mL against M. tuberculosis H37Rv, activity can be highly dependent on the specific structure. researchgate.net For instance, distaminolyne A, an acetylenic amino alcohol from a tunicate, showed an MIC of 32 μg/mL against M. tuberculosis, whereas another compound, 7-Bromo-N-hydroxyhomotrypargine, was inactive. mdpi.com

Table 1: Antibacterial Activity of Various Eudistomins

| Compound | Bacterial Strain | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|

| Eudistomin U | Streptococcus pyogenes | IC₅₀ | 3.4 μg/mL | nih.gov |

| Eudistomin U | Mycobacterium smegmatis | IC₅₀ | 3.6 μg/mL | nih.gov |

| Eudistomin U | Staphylococcus aureus | IC₅₀ | 6.4 μg/mL | nih.gov |

| Eudistomin U | Escherichia coli | IC₅₀ | 12.3 μg/mL | nih.gov |

| Eudistomin U | Pseudomonas aeruginosa | IC₅₀ | 27.7 μg/mL | |

| Eudistomin H | Various Pathogens | Zone of Inhibition | up to 7 mm | japsonline.com |

| Eudistomin I | Various Pathogens | Zone of Inhibition | 3 to 7 mm | japsonline.com |

| Eudistomin X | Bacillus subtilis | Zone of Inhibition | 17-18 mm | mdpi.com |

| Eudistomin X | Staphylococcus aureus | Zone of Inhibition | 11-12 mm | mdpi.com |

| Eudistomin Y6 | Staphylococcus epidermidis | Antibacterial Activity | Moderate | researchgate.net |

| Eudistomin Y6 | Bacillus subtilis | Antibacterial Activity | Moderate | researchgate.net |

The antifungal potential within the eudistomin family appears to be highly structure-specific. Research has shown that some members of the class possess antifungal properties, while others are inactive. researchgate.netontosight.ai For example, Eudistomin Y7 was reported to have activity against Aspergillus fumigatus and Trichophyton rubrum at a concentration of 50 µg/mL. mdpi.com Eudistomin X also displayed fungicidal activity against Candida albicans, producing significant inhibition zones in disk diffusion assays. mdpi.com

In contrast, extensive testing of Eudistomin U showed no inhibitory activity against the fungal strains Candida albicans and Saccharomyces cerevisiae at concentrations up to 30 μg/mL and 300 μg/mL, respectively. nih.gov This highlights that the structural variations among eudistomins are critical determinants of their antifungal bioactivity.

Table 2: Antifungal Activity of Eudistomin Analogs

| Compound | Fungal Strain | Result | Reference(s) |

|---|---|---|---|

| Eudistomin U | Candida albicans | Inactive (>30 μg/mL) | nih.gov |

| Eudistomin U | Saccharomyces cerevisiae | Inactive (>300 μg/mL) | nih.gov |

| Eudistomin X | Candida albicans | Active (17-18 mm inhibition) | mdpi.com |

| Eudistomin Y7 | Aspergillus fumigatus | Active (at 50 µg/mL) | mdpi.com |

Other Noteworthy Biological Activities

Beyond their antimicrobial effects, eudistomins and related β-carboline alkaloids have been investigated for a variety of other pharmacological activities.

There is emerging evidence that certain eudistomins may possess neuroprotective properties. ontosight.ai While direct studies on this compound are lacking in this area, the general class of β-carbolines, to which eudistomins belong, has been a subject of interest for neuroprotection. wikipedia.org For instance, some synthetic β-carboline derivatives have been shown to exhibit neuroprotective effects, including the ability to increase the expression of neurotrophic factors. wikipedia.org The investigation into the neuroprotective potential of specific eudistomins is an area of ongoing research. ontosight.ai

Several compounds within the β-carboline family have demonstrated promising activity against protozoan parasites. Eudistomin U and its derivatives have been identified as having antimalarial activity. researchgate.net This is consistent with findings for other β-carboline alkaloids, which have been explored as potential scaffolds for novel antimalarial drugs. thieme-connect.comnih.gov

Similarly, antileishmanial properties have been observed in this class of compounds. researchgate.netnih.gov The search for new treatments for leishmaniasis has led to the investigation of various natural product scaffolds, including β-carbolines, with some synthetic derivatives showing potent activity against both the promastigote and amastigote forms of Leishmania parasites. nih.govresearchgate.net

The immunomodulatory potential of eudistomins is an area of growing interest. Certain members of the family, such as Eudistomin Y9, have been reported to have anti-inflammatory properties. ontosight.ai This aligns with broader findings that some β-carboline structures can exert anti-inflammatory effects. thieme-connect.comresearchgate.net Additionally, some eudistomins have been investigated for potential immunosuppressive activities. ontosight.ai

Histone deacetylase (HDAC) inhibition is a key mechanism in immunomodulation and cancer therapy. rsc.org While a direct link between this compound and HDAC inhibition has not been established, the β-carboline scaffold is being explored in the design of new therapeutic agents, including dual CDK/HDAC inhibitors. medchemexpress.com The ability of HDAC inhibitors to modify chromatin structure and gene expression makes them relevant targets for modulating immune and inflammatory responses. researchgate.netfrontiersin.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 7-Bromo-N-hydroxyhomotrypargine |

| Bacillus subtilis |

| Ciprofloxacin |

| Distaminolyne A |

| DNA gyrase |

| This compound |

| Eudistomin H |

| Eudistomin I |

| Eudistomin U |

| Eudistomin X |

| Eudistomin Y1 |

| Eudistomin Y6 |

| Eudistomin Y7 |

| Eudistomin Y9 |

| Eudistomin Y10 |

| Fosfomycin sodium |

| Isoeudistomin U |

| Propineb |

| Staphylococcus aureus |

| Staphylococcus epidermidis |

Antioxidant Potential

The antioxidant potential of a compound refers to its ability to inhibit or delay the oxidation of other molecules, often by scavenging free radicals and other reactive oxygen species (ROS). While the broader class of β-carboline alkaloids, to which this compound belongs, has been a subject of interest for various pharmacological activities, specific and detailed research findings on the antioxidant capacity of this compound are not extensively documented in the currently available scientific literature. rjptonline.org

Various in vitro assays are commonly employed to determine the antioxidant potential of chemical compounds. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric-Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. nih.govnih.govnih.gov These tests measure different aspects of antioxidant activity, such as hydrogen atom transfer or single electron transfer mechanisms. nih.gov

Despite the investigation of other Eudistomins and related compounds for such properties, specific data from these assays for this compound, including metrics like IC50 values or Trolox equivalents, are not present in the reviewed literature. Consequently, a quantitative assessment of its free-radical scavenging activity or its capacity to reduce oxidants cannot be provided at this time. While some reports allude to the free radical scavenging properties of related tetrahydro-β-carboline derivatives, direct experimental evidence for this compound is lacking. mdpi.com

Further research is required to explicitly determine and quantify the antioxidant potential of this compound. Such studies would be necessary to compare its activity with other known antioxidants and to understand the structure-activity relationships within the eudistomin family concerning antioxidant effects.

Data Table: Antioxidant Activity of this compound

| Assay | Result | Reference |

| DPPH Radical Scavenging | No data available | N/A |

| ABTS Radical Scavenging | No data available | N/A |

| FRAP (Ferric-Reducing Antioxidant Power) | No data available | N/A |

| ORAC (Oxygen Radical Absorbance Capacity) | No data available | N/A |

Molecular Mechanisms of Action and Target Identification for Eudistomin E

Investigation of Cellular Process Inhibition

The profound biological effects of Eudistomin E are rooted in its ability to interfere with fundamental cellular processes. Its characterization as a potent antiviral and antiproliferative agent suggests that its primary mode of action involves the disruption of key machinery responsible for cell growth and pathogen replication.

This compound has been identified as a compound with significant antiviral activity. This inherently points to an ability to inhibit viral replication within host cells. Furthermore, structure-activity relationship (SAR) studies on various eudistomin analogues have demonstrated antiproliferative effects against tumor cells. These studies underscore the importance of the tetracyclic β-carboline structure, which is characteristic of this compound, for its bioactivity. However, detailed molecular studies focusing specifically on how this compound arrests the cell cycle or directly inhibits the enzymatic processes of cellular and viral replication are not extensively documented in publicly available research. While related compounds like derivatives of Eudistomin U and Y have been shown to suppress cancer cell proliferation by inducing cell cycle arrest, specific data for this compound remains to be fully elucidated. nih.govnih.gov

Ribosomal Targeting and Protein Translation Inhibition

A primary mechanism of action for several closely related β-carboline alkaloids, most notably Eudistomin C, is the inhibition of protein synthesis through direct interaction with the ribosome. nih.gov This mode of action is a strong candidate for explaining the potent antiviral and cytotoxic effects of compounds in this class, as both viral replication and cell proliferation are critically dependent on robust protein translation.

While comprehensive studies have provided a detailed understanding of how the related compound Eudistomin C targets the ribosome, equivalent research specifically identifying the interaction sites of this compound on eukaryotic ribosomal subunits is not currently available. For Eudistomin C, biochemical and genetic studies have definitively shown that it targets the 40S small ribosomal subunit. nih.govsci-hub.se It is hypothesized that this compound may share a similar target, but direct experimental evidence is lacking.

The study of resistance mechanisms is a powerful tool for confirming the molecular target of a compound. In the case of Eudistomin C, researchers have successfully isolated and characterized resistant yeast mutants. nih.govresearchgate.net These studies revealed that resistance was conferred by specific mutations in the gene RPS14A, which codes for the ribosomal protein uS11, a component of the 40S subunit. researchgate.net This finding was instrumental in confirming the uS11 protein as the direct target of Eudistomin C. sci-hub.se At present, there are no published studies that have performed a similar analysis for this compound, and therefore, resistance mechanisms and the specific gene mutations that would confer them remain unknown.

The table below summarizes the findings for the related compound, Eudistomin C, which have provided a blueprint for investigating other eudistomins.

| Feature | Finding for Eudistomin C | Reference |

| Cellular Target | 40S Ribosomal Subunit | nih.govresearchgate.net |

| Specific Protein Target | Ribosomal Protein uS11 | researchgate.net |

| Molecular Effect | Inhibition of Protein Translation | sci-hub.se |

| Resistance Mechanism | Mutations in the uS11 (RPS14A) gene | researchgate.net |

This data pertains to Eudistomin C and is provided for context, as equivalent detailed studies on this compound are not currently available.

Nucleic Acid Interactions

Some β-carboline alkaloids are known to exert biological effects by intercalating into DNA or binding to specific nucleic acid structures. This can lead to the inhibition of transcription and replication. However, for the eudistomin class of compounds, this does not appear to be the primary mechanism of action. Studies on related compounds like Eudistomin U have shown only weak, non-specific binding to DNA. researchgate.net There is currently no significant scientific evidence to suggest that the potent biological activity of this compound is derived from direct interactions with nucleic acids. Its mechanism is more likely attributable to the inhibition of other critical cellular processes, such as protein synthesis.

DNA Binding Characteristics and Specificity

There is no specific scientific data available that characterizes the DNA binding properties or sequence specificity of this compound. Studies on other members of the eudistomin family, such as Eudistomin U, have indicated weak and non-specific interactions with DNA, suggesting that direct DNA binding may not be the primary mechanism of cytotoxicity for all eudistomins. However, without direct experimental evidence for this compound, its potential to bind to DNA and any associated specificity remains unknown.

Interference with DNA Synthesis and Repair Enzymes (e.g., DNA Gyrase, Nucleotide Excision Repair Machinery)

There is a lack of specific research findings detailing the effects of this compound on enzymes involved in DNA synthesis and repair. Consequently, it is not known whether this compound can interfere with the function of enzymes such as DNA gyrase or the machinery involved in nucleotide excision repair.

Modulation of Key Enzymatic Pathways

Inhibition of Kinesin-5

No published studies have specifically investigated the effect of this compound on Kinesin-5, a motor protein crucial for mitotic spindle formation. Therefore, there is no data to suggest that this compound acts as an inhibitor of this enzyme.

Effects on Other Cellular Enzymes

Specific enzymatic targets of this compound have not been identified in the current body of scientific literature. While some eudistomins have been shown to modulate certain enzymes, this information cannot be extrapolated to this compound without direct experimental validation.

Ion Channel Modulation

The direct effects of this compound on ion channels have not been specifically reported. Research on other eudistomins, such as Eudistomin D, has demonstrated modulation of ryanodine (B192298) receptor channels, which are a type of intracellular calcium channel. However, it is not known if this compound shares this activity or if it interacts with other types of ion channels.

Structure Activity Relationship Sar Studies of Eudistomin E and Its Analogues

SAR for Anticancer and Cytotoxic Properties

Effects of Substituents on the Indole (B1671886) Ring

The indole moiety forms a fundamental part of the β-carboline scaffold present in many eudistomins, and modifications to this ring system have been shown to significantly impact biological activity. SAR studies have revealed that substituents on the indole ring play a critical role in determining the efficacy and target interaction of these compounds.

SAR for Antimicrobial and Other Biological Activities

Eudistomins and their synthetic analogues exhibit a wide array of biological activities, including significant antimicrobial, antiviral, and antitumor effects ontosight.aiijrrjournal.comrjptonline.org. SAR studies have focused on elucidating the structural determinants responsible for these diverse activities.

Eudistomins C, E, K, and L, for example, have demonstrated antiviral activity against Herpes Simplex Virus-1 (HSV-1) rjptonline.org. The Eudistomin Y class of compounds, such as Eudistomins Y1 through Y7, have shown moderate growth inhibitory activity against the MDA-231 breast carcinoma cell line mdpi.com. In the realm of antimicrobial research, Eudistomin H, a brominated indole alkaloid, and its non-brominated analogue, Eudistomin I, have shown potential activity against various pathogenic bacteria japsonline.com. Specific compounds within the Eudistomin Y series, including Eudistomin Y1, Y4, and Y6, have exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus epidermidis and Bacillus subtilis researchgate.net.

Structural Determinants for Antibacterial Efficacy

Several structural features have been identified as crucial for the antibacterial efficacy of eudistomin compounds. SAR analyses have indicated that an increased number of bromine atoms within the aromatic rings of Eudistomin Y analogues correlates with enhanced antibiotic effect researchgate.net. Eudistomin H, characterized by its brominated indole alkaloid structure, has demonstrated significant cytotoxic activity, suggesting a role for halogenation in potent bioactivity iiarjournals.org. The non-brominated analogue, Eudistomin I, also displayed potential antibacterial activity, highlighting that the core indole alkaloid structure itself contributes to efficacy japsonline.com. Furthermore, the presence of a benzoyl substituent at the C-1 position, a feature of Eudistomin Y compounds, has been associated with antibacterial properties, with studies suggesting that reduction of this moiety does not significantly alter these effects researchgate.net.

Modifications Leading to Enhanced Potency

The enhancement of potency in eudistomin analogues is often achieved through targeted structural modifications. For the Eudistomin Y class, the synthesis of hydroxyl-methylated phenyl derivatives resulted in higher growth inhibitory activity against the MDA-231 breast carcinoma cell line when compared to their natural counterparts, Eudistomins Y1-Y7 mdpi.com.

In studies focused on antimalarial activity, hydroxylated or methoxylated derivatives of Eudistomin U analogues exhibited enhanced potency relative to analogues bearing ester or carboxyl groups researchgate.net. Similarly, the conversion of aromatic β-carboline structures to their tetrahydro-β-carboline forms in Eudistomin U analogues led to comparable or improved antimalarial activity researchgate.net. In antifungal research inspired by Eudistomin Y, the introduction of halogen substituents at the 2-position of the phenyl ring was found to be conducive to improving antifungal activity acs.org. Notably, Eudistomin H demonstrated remarkable cytotoxicity against HeLa cells with an IC50 of 0.49 μg/ml, significantly outperforming cyclohexamide as a reference compound iiarjournals.org.

Design of Analogues with Improved Selectivity

While direct studies focusing on the selectivity of eudistomins for specific biological targets are less extensively detailed in the available literature, general SAR principles for analogue design can be inferred from various studies. Modifications to the core β-carboline structure and its substituents are critical for modulating activity and potentially achieving selectivity.

For instance, in research investigating eudistomin D analogues targeting adenosine (B11128) receptors, delta-carbolines demonstrated superior affinity compared to their β-carboline counterparts. Furthermore, N-methylation of the pyrrole (B145914) ring led to reduced affinity for the A3 receptor nih.gov. These findings indicate that alterations in the ring system and N-alkylation can influence receptor interaction profiles and selectivity. Studies on 1-aryl-β-carbolines targeting 5-HT receptors underscored the importance of the 3-indolyl substituent and the presence of a five-membered ring directly attached to the β-carboline core for specific binding acs.org. These structural elements are key to achieving target selectivity. The observation that a 5-methoxy substituent on the indole ring of a (-)-debromoeudistomin K derivative enhanced both antiviral and antitumor activities suggests that specific functionalizations can broaden or refine the biological activity spectrum nih.gov.

Compound List

Eudistomin E

Eudistomin Y1

Eudistomin Y2

Eudistomin Y3

Eudistomin Y4

Eudistomin Y5

Eudistomin Y6

Eudistomin Y7

Eudistomin H

Eudistomin I

Eudistomin K

Eudistomin L

Eudistomin U

Isoeudistomin U

Eudistomin D

Eudistomin Y13

(-)-debromoeudistomin K

Eudistalbin A

Advanced Research Methodologies in Eudistomin E Studies

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopy is a cornerstone in the study of natural products like Eudistomin E, providing detailed information at the molecular level. nih.gov Various spectroscopic methods are employed in tandem to piece together the structural puzzle. eurekaselect.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. In the analysis of eudistomin compounds, techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are frequently utilized. japsonline.comnih.gov

HRMS provides the exact mass of the parent ion, which allows for the calculation of a unique molecular formula. For instance, in the study of related eudistomides, HRESIMS was used to establish a molecular formula of C₃₇H₆₁N₅O₈S₂ by identifying an [M+Na]⁺ ion at m/z 790.3897. nih.gov This level of precision is indispensable for distinguishing between compounds with similar nominal masses and for confirming the presence of specific elements, such as the bromine atom often found in eudistomins. japsonline.com Mass spectrometry techniques like Electrospray Ionization Mass Spectrometry (ESIMS) are fundamental in unambiguously establishing the structures of new eudistomin congeners. nih.gov

Table 1: Application of Mass Spectrometry in Eudistomin-related Studies

| Technique | Application | Finding | Reference |

| HRESIMS | Determination of Molecular Formula | Provided the exact mass consistent with the molecular formula C₃₇H₆₁N₅O₈S₂ for Eudistomide A. | nih.gov |

| MALDI-TOF MS | Identification of Eudistomins | Identified several Eudistomin groups from tunicate extracts and distinguished between brominated and non-brominated forms. | japsonline.com |

| ESI-MS | Structural Establishment | Used alongside NMR to unambiguously determine the structures of new eudistomin compounds. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules like this compound. dur.ac.uk It provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1D NMR: One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the starting point for structural analysis. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring atoms, while the ¹³C NMR spectrum indicates the number and type of carbon atoms. nih.gov For example, in the characterization of Eudistomins C, E, K, and L, ¹H NMR spectra were recorded at 300 MHz in deuterated acetonitrile (B52724) (CD₃CN). acs.org

2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular skeleton. Techniques like Correlation Spectroscopy (COSY) identify proton-proton couplings (¹H-¹H correlations), helping to map out spin systems. nih.govnih.gov Heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC), link protons to their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. nih.gov These long-range correlations are vital for connecting different fragments of the molecule. The structures of new eudistomin congeners have been unambiguously established using a combination of ¹H, ¹³C, COSY, and long-range ¹³C-¹H correlation data. nih.gov

Table 2: Illustrative NMR Data for a Eudistomin-Related Peptide Fragment

| Atom Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) | Key HMBC Correlations |

| C-1 | 171.5 | - | H-2, H-3 |

| C-2 | 59.8 | 4.50 (dd, 9.3, 4.2) | H-3, NH |

| C-3 | 38.1 | 1.95 (m), 1.80 (m) | H-2, H-4 |

| NH | - | 7.20 (d, 9.3) | C-1, C-2 |

Data is illustrative and based on methodologies described for related compounds. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary structural information by probing the functional groups and electronic transitions within a molecule. nih.govresearchgate.net

UV-Vis Spectroscopy: This technique is used to identify the presence of chromophores (light-absorbing groups) in a molecule. nih.gov The UV spectrum of a compound can suggest the presence of aromatic systems, such as the β-carboline core found in many eudistomins. For instance, the UV spectra of Eudistomins C, E, K, and L were integral to their initial characterization. acs.org

IR Spectroscopy: FTIR (Fourier-transform infrared) spectroscopy is used to identify specific functional groups based on their characteristic vibration frequencies. nih.gov For eudistomins, IR spectroscopy can confirm the presence of N-H bonds (amines and indoles), O-H bonds (phenols), and C=C bonds (aromatic rings). acs.org

Chromatographic Separation and Purification Strategies

The isolation of pure this compound from its natural source, typically a crude tunicate extract, is a significant challenge that requires multi-step purification procedures.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique essential for the final purification of eudistomins. nih.gov Crude extracts are often first fractionated using other methods before being subjected to HPLC. japsonline.com

Both normal-phase and reverse-phase HPLC can be employed. nih.gov In the study of extracts from Eudistoma viride, fractions obtained from column chromatography were further purified using HPLC. japsonline.comresearchgate.net The detection wavelength for HPLC is often determined based on the UV-Vis absorption profile of the target compounds. japsonline.com The individual peaks collected from the HPLC are then analyzed by mass spectrometry to confirm the identity and purity of the isolated compounds. japsonline.comresearchgate.net

Table 3: Typical HPLC System Parameters for Eudistomin Purification

| Parameter | Description | Example |

| Column | Stationary phase used for separation. | Reverse-phase C18 column. japsonline.com |

| Mobile Phase | Solvent system that carries the sample through the column. | A gradient of acetonitrile and water. |

| Detection | Method for visualizing separated compounds. | UV detector set at a specific wavelength based on the compound's absorbance. japsonline.com |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically 0.5 - 2.0 mL/min. |

Column Chromatography and Thin-Layer Chromatography (TLC)

Column chromatography and Thin-Layer Chromatography (TLC) are fundamental techniques used for the initial separation and fractionation of crude natural product extracts. researchgate.netbiotech-asia.org

Column Chromatography: This is often the first major purification step. The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. uj.edu.plresearchgate.net A solvent or a mixture of solvents (mobile phase) is passed through the column, and the different components of the extract separate based on their varying affinities for the stationary and mobile phases. In the purification of eudistomins from E. viride, the crude extract was fractionated using normal-phase silica gel column chromatography, yielding numerous individual fractions. japsonline.com

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive technique used to monitor the progress of column chromatography separations, to determine the number of components in a mixture, and to select an appropriate solvent system for column chromatography. biotech-asia.org Fractions collected from the column are spotted on a TLC plate, which is then developed in a solvent system. The separated spots are visualized, often under UV light, allowing for the pooling of fractions containing the same compound. biotech-asia.org

In Vitro Cell-Based Assays and Phenotypic Screening

In the exploration of the biological activities of this compound, in vitro cell-based assays and phenotypic screening represent fundamental methodologies. These techniques allow for the systematic evaluation of the compound's effects on whole cells in a controlled laboratory environment. Phenotypic screening, in particular, is an unbiased approach that assesses the effect of a compound on cellular characteristics or behaviors without a preconceived molecular target. elifesciences.orgbiorxiv.org This approach is instrumental in identifying novel biological activities and elucidating the broader cellular consequences of treatment with this compound.

Cell Viability and Proliferation Assays (e.g., MTT, MTS)

A primary step in characterizing the bioactivity of this compound involves assessing its impact on cell viability and proliferation. Tetrazolium reduction assays, such as those using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), are widely employed for this purpose. nih.govnih.govresearchgate.net

These colorimetric assays quantify the metabolic activity of cells, which serves as an indicator of cell viability. youtube.com In viable cells, mitochondrial dehydrogenases cleave the tetrazolium salt to a colored formazan (B1609692) product, the absorbance of which can be measured spectrophotometrically. nih.govresearchgate.net A decrease in formazan production in this compound-treated cells compared to untreated controls would indicate a reduction in cell viability or proliferation.

The data generated from these assays, often presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro), are crucial for determining the potency of this compound against various cell lines. For instance, a synthesized derivative of Eudistomin U, EU-5, demonstrated potent activity against malignant melanoma A375 cells with an IC₅₀ of 4.4 µM. nih.gov

Table 1: Principles of Common Cell Viability Assays

| Assay | Principle | Detection Method |

|---|---|---|

| MTT | Cleavage of yellow tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a purple formazan product. nih.govresearchgate.net | Colorimetric (Absorbance at ~570 nm) |

| MTS | Reduction of MTS tetrazolium compound to a colored formazan product by viable cells. nih.gov | Colorimetric (Absorbance at ~490 nm) |

Cell Cycle Analysis and Apoptosis Detection (e.g., Flow Cytometry, DNA Fragmentation Assays)

To understand the mechanisms underlying the anti-proliferative effects of this compound, researchers employ techniques to analyze its impact on the cell cycle and its ability to induce apoptosis (programmed cell death).

Cell Cycle Analysis: Flow cytometry is a powerful technique used to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govyoutube.comthermofisher.com Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, and as they pass through a laser beam, the fluorescence intensity is measured. thermofisher.com This allows for the quantification of the DNA content in each cell, thereby revealing the cell cycle phase. youtube.com Treatment with a compound like this compound may cause cells to accumulate in a specific phase, indicating a cell cycle arrest. For example, a fluorescent derivative of Eudistomin Y was found to arrest MDA-MB-231 cells in the G2-M phase. nih.gov Similarly, a derivative of Eudistomin U, EU-5, was shown to cause cell cycle arrest at the G0/G1 phase in A375 cells. nih.gov

Apoptosis Detection: The induction of apoptosis is a key mechanism for many anti-cancer agents. Several methods are used to detect apoptosis, including:

DNA Fragmentation Assays: A hallmark of apoptosis is the cleavage of DNA into internucleosomal fragments. nih.gov This can be visualized as a characteristic "ladder" on an agarose (B213101) gel. nih.govyoutube.com

TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation by enzymatically labeling the free 3'-OH ends of DNA strands. nih.govyoutube.comnih.gov

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for phosphatidylserine, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.

Table 2: Methods for Cell Cycle and Apoptosis Analysis

| Analysis | Technique | Principle |

|---|---|---|

| Cell Cycle | Flow Cytometry | Measures DNA content of cells stained with a fluorescent dye to determine the percentage of cells in G0/G1, S, and G2/M phases. nih.govthermofisher.com |

| Apoptosis | DNA Fragmentation Assay | Detects the characteristic ladder-like pattern of DNA fragments resulting from endonuclease activity during apoptosis. nih.govyoutube.com |

| TUNEL Assay | Enzymatically labels the ends of fragmented DNA, which can be detected by fluorescence microscopy or flow cytometry. nih.govnih.gov |

Antimicrobial Susceptibility Testing

Eudistomins have been investigated for their antimicrobial properties. japsonline.comnih.gov Standard antimicrobial susceptibility testing methods are employed to determine the minimum inhibitory concentration (MIC) of this compound against various pathogenic bacteria and fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. eucast.org

Common methods for determining MIC include:

Broth Dilution: A serial dilution of this compound is prepared in a liquid growth medium and inoculated with the test microorganism. The MIC is the lowest concentration that shows no visible growth. eucast.org

Disk Diffusion: A paper disk impregnated with a known concentration of this compound is placed on an agar (B569324) plate inoculated with the test microorganism. The diameter of the zone of inhibition around the disk is measured to determine the susceptibility of the organism. japsonline.comeucast.orgresearchgate.net

For example, Eudistomin I and Eudistomin H have demonstrated a wide spectrum of antibacterial activity, with zones of inhibition ranging from 3 to 7 mm at a concentration of 100 µ g/disc . japsonline.com

Molecular and Cellular Biology Techniques for Target Validation

Once a biological activity of this compound is identified through phenotypic screening, the next crucial step is to identify its molecular target(s). Target validation is essential for understanding the mechanism of action and for guiding further drug development efforts.

Protein Pull-Down Assays and Affinity Proteomics

Protein pull-down assays are an in vitro technique used to identify protein-protein interactions and to isolate binding partners of a specific protein or small molecule. nih.govnih.gov In the context of this compound, a derivative of the compound could be immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with a cell lysate. Proteins that bind to this compound will be captured on the beads and can be subsequently eluted and identified, often by mass spectrometry.

Affinity proteomics expands on this concept by using affinity-based methods coupled with mass spectrometry to identify protein interactors on a larger scale. nih.govnih.gov This approach can provide a comprehensive profile of the proteins that interact with this compound within a complex biological sample.

Genetic Screens and Mutation Analysis (e.g., CRISPR-Cas9, Yeast Genetic Screens)

Genetic screens are powerful tools for identifying genes that are essential for the biological effects of a compound.

CRISPR-Cas9 Screens: The CRISPR-Cas9 system allows for precise and efficient gene editing in mammalian cells. nih.govnih.govuspto.gov Genome-scale CRISPR-Cas9 screens can be performed to identify genes that, when knocked out, confer resistance or sensitivity to this compound. youtube.com For example, a pooled library of single-guide RNAs (sgRNAs) targeting all genes in the genome can be introduced into a population of cells. nih.gov The cells are then treated with this compound, and the sgRNAs that are enriched or depleted in the surviving cell population are identified by deep sequencing. This can reveal genes and pathways that are critical for the compound's activity.

Yeast Genetic Screens: The budding yeast, Saccharomyces cerevisiae, is a valuable model organism for genetic screens due to its genetic tractability. nih.govnih.gov A collection of yeast strains, each with a single gene deletion, can be screened for hypersensitivity or resistance to this compound. researchgate.netmdpi.com Genes identified in yeast screens often have homologs in humans, providing insights into conserved pathways that may be targeted by the compound. nih.govmdpi.com

Gene Expression Profiling (e.g., RNA-Seq)

Currently, there is a notable absence of published studies specifically investigating the effects of this compound on global gene expression patterns using high-throughput techniques such as RNA sequencing (RNA-Seq). While the broader field of marine natural products is increasingly being explored through transcriptomics to elucidate mechanisms of action and identify novel therapeutic targets, this compound itself has not yet been the subject of such comprehensive analysis.

RNA-Seq is a powerful methodology that allows for the quantification of the entire transcriptome of a cell or organism in response to a specific treatment. Application of this technique to this compound would provide an unbiased view of the cellular pathways modulated by the compound. For instance, treating cancer cell lines with this compound and subsequently performing RNA-Seq could reveal upregulation of apoptotic genes, downregulation of cell cycle progression genes, or alterations in metabolic pathways, thereby offering critical insights into its mode of action.

Given the diverse biological activities reported for this compound and other related β-carboline alkaloids, gene expression profiling stands as a crucial next step in its preclinical investigation. Such studies would not only help in hypothesis generation for its mechanism of action but also aid in the identification of potential biomarkers for its activity. The lack of data in this area represents a significant research gap and a promising avenue for future investigations into the therapeutic potential of this compound.

Computational Chemistry and Molecular Modeling Approaches

Computational methods have become indispensable tools in the study of natural products, offering insights into their interactions with biological macromolecules and helping to rationalize their structure-activity relationships. While specific computational studies on this compound are limited, research on the broader class of eudistomins and related β-carboline alkaloids has utilized these approaches to explore their biological activities.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of ligands to proteins and to screen virtual libraries for potential drug candidates. Although specific molecular docking studies focusing on this compound are not extensively reported, research on related compounds provides a framework for how this technique can be applied. For example, docking studies with other eudistomins have been performed to investigate their potential targets. One study on Eudistomin C suggested that DNA binding might not be its primary mechanism of cytotoxicity, pointing towards other potential cellular targets researchgate.net. Another recent study focused on the design and synthesis of Eudistomin Y derivatives, identifying the lysosome as their subcellular target through a combination of fluorescent probes and co-localization assays, a finding that could be further explored and validated with molecular docking against lysosomal proteins nih.gov.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interactions over time, allowing for the assessment of the stability of docked poses and the conformational changes in both the ligand and the protein upon binding. To date, no specific MD simulation studies have been published for this compound. However, the application of MD simulations would be highly valuable in understanding the flexibility of the oxathiazepine ring of this compound and its influence on binding to potential protein targets.

A computational study using density functional theory (DFT), a method in quantum chemistry, investigated the interactions between various eudistomins, including a bidentate eudistomin ligand model, and metal ions such as vanadyl, uranyl, and thorium aqua ions umanitoba.canih.govacs.org. While not a traditional molecular docking study with a biological macromolecule, this research highlights the use of computational chemistry to understand the coordination properties of eudistomins, which could be relevant to their biological activity umanitoba.canih.govacs.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of lead compounds.

Studies on tetracyclic eudistomins have employed QSAR approaches to understand the structural requirements for their antiviral and antitumor activities nih.govacs.org. These studies have revealed key stereochemical and substituent features that are crucial for biological activity. For instance, the natural stereochemistry at both C(1) and C(13b) and the presence of a C(1)-NH2 substituent were found to be important for both antiviral and antitumor effects nih.gov. Furthermore, substituents on the indole (B1671886) ring were shown to significantly influence the biological potency nih.gov. While a specific QSAR model for this compound has not been detailed, the findings from these studies on related compounds provide valuable insights into the pharmacophore of this class of molecules.

The general approach in QSAR involves the calculation of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and their correlation with biological activity using statistical methods. The development of a robust QSAR model for this compound and its analogs could accelerate the discovery of new derivatives with enhanced potency and selectivity.

In Silico Target Prediction

In silico target prediction involves the use of computational methods to identify potential biological targets of a small molecule. These approaches can be ligand-based, comparing the query molecule to databases of compounds with known targets, or structure-based, involving docking of the molecule against a panel of protein structures.

Future Perspectives and Research Directions for Eudistomin E

Comprehensive Elucidation of Undiscovered Mechanisms of Action

Despite Eudistomin E's known antiviral and cytotoxic effects, the precise molecular targets and intricate signaling pathways through which it exerts these activities are not fully understood wikipedia.org. While some related eudistomins, such as Eudistomin C, are known to inhibit protein translation by targeting the 40S ribosomal subunit wikipedia.orgresearchgate.net, the specific mechanism for this compound requires detailed investigation. Future research should focus on identifying the direct molecular targets of this compound, including specific proteins, enzymes, or nucleic acids. Advanced techniques such as proteomics, transcriptomics, and metabolomics can be employed to map the cellular response to this compound, uncovering novel pathways involved in its therapeutic effects. Understanding these mechanisms is crucial for rational drug design and for predicting potential off-target effects.

Development of Novel and Efficient Synthetic Strategies for Complex Analogues

The complex tetracyclic β-carboline structure of this compound presents challenges for its synthesis, although significant progress has been made in developing efficient routes for its core indole (B1671886) unit and the compound itself acs.orgthieme-connect.comnih.govrsc.org. Future efforts should concentrate on developing more streamlined, scalable, and cost-effective synthetic methodologies. This includes exploring novel catalytic systems, stereoselective reactions, and greener chemistry approaches to minimize waste and improve yields. Furthermore, the synthesis of diverse analogues with modifications at various positions of the this compound scaffold is essential for structure-activity relationship (SAR) studies nih.govresearchgate.netnih.gov. Such SAR studies will guide the optimization of potency, selectivity, and pharmacokinetic properties, potentially leading to more effective therapeutic agents.

Exploration of Broader Biological Activities and Therapeutic Targets